4-Hydroxy-7-methoxyquinoline
Description
Contextualization within Quinoline (B57606) Chemistry and Medicinal Significance
Quinoline, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry. rsc.orgmdpi.com This "privileged scaffold" has given rise to a multitude of derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The medicinal importance of the quinoline class is well-established, with numerous quinoline-based compounds utilized as drugs or their precursors. ontosight.ai The nature and position of substituents on the quinoline ring are critical in determining the pharmacological activities and target specificities of its derivatives. nih.gov
4-Hydroxy-7-methoxyquinoline (B63709) belongs to this versatile family of compounds and is recognized for its potential as a building block in the synthesis of more complex, biologically active molecules. evitachem.com Its structure is a key component in the development of various therapeutic agents. Researchers utilize it as an intermediate in the synthesis of drugs, leveraging its quinoline backbone which can be modified to enhance biological activity. innospk.com
Historical Perspectives on 4-Hydroxyquinoline (B1666331) Core and Derivatives in Research
The synthesis and study of quinolines have been a focal point of chemical research for over a century, with the development of classical syntheses like the Conrad-Limpach reaction for preparing 4-quinolones. nih.gov Early research, dating back to the 1940s, laid the groundwork for understanding the chemistry of 4-hydroxyquinolines. acs.orgacs.org
Historically, research into 4-hydroxyquinoline derivatives has revealed that even minor alterations to the chemical structure can drastically change its biological effects. google.com For instance, the serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in chloroquine (B1663885) synthesis, ultimately led to the development of fluoroquinolone antibiotics. nih.gov The 4-hydroxyquinoline core has been a subject of extensive research, leading to the development of various derivatives with diverse applications. For example, certain derivatives have been investigated for their antioxidant properties in lubricants and their ability to act as stabilizers for organic materials. scirp.org
Research Objectives and Significance of Investigating this compound
Current research on this compound is driven by its potential biological activities, including antimicrobial, antifungal, and antimalarial properties. ontosight.ai It is also investigated for its potential anticancer activities. smolecule.com The compound is considered a valuable candidate for therapeutic development and is used as a building block in organic synthesis to create more complex molecules. evitachem.com
A significant focus of research is its role as a key intermediate in the synthesis of receptor tyrosine kinase inhibitors used in cancer therapy. smolecule.com The synthesis of this compound itself is an area of active research, with novel processes being developed to optimize reaction conditions and improve yields. evitachem.comgoogle.com The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes and proteins, which can interfere with cellular processes. evitachem.com The unique substitution pattern of this compound, with a hydroxyl group at the 4-position and a methoxy (B1213986) group at the 7-position, gives it distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable subject for ongoing research in medicinal chemistry. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUPXNZWBGZRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002480 | |
| Record name | 7-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82121-05-9 | |
| Record name | 7-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of 4 Hydroxy 7 Methoxyquinoline
Established Synthetic Routes to 4-Hydroxy-7-methoxyquinoline (B63709)
Traditional methods for synthesizing the 4-hydroxyquinoline (B1666331) scaffold rely on well-documented condensation and cyclization reactions that have been refined over time.
The synthesis of this compound can be achieved through a sequential, multi-step process involving condensation and subsequent cyclization. A representative industrial process involves an initial reaction between trimethyl orthoformate and isopropylidene malonate. google.com This is followed by the addition of an aniline (B41778) derivative, in this case, 3-methoxyaniline is a logical precursor, though a patent describes a similar process using 3,4-dimethoxyaniline (B48930). google.com The resulting intermediate undergoes a high-temperature cyclization to form the quinoline (B57606) ring system.
Table 1: Key Stages in a Multi-Step Synthesis of a this compound Analog
| Step | Reactants | Key Conditions | Outcome |
|---|---|---|---|
| 1. Initial Condensation | Trimethyl orthoformate, Isopropylidene malonate | Reflux at 60-65°C for 1.5-2 hours google.com | Formation of an electrophilic intermediate |
| 2. Aminolysis | Intermediate from Step 1, Aniline derivative (e.g., 3-methoxyaniline) | Controlled temperature at 60-65°C google.com | Formation of an anilidomethylenemalonate-type intermediate google.comwikipedia.org |
| 3. Cyclization | Intermediate from Step 2, Diphenyl ether (solvent) | Heating to high temperatures (e.g., 170-180°C for material addition, up to 220°C for reaction) google.comchemicalbook.com | Formation of the 4-hydroxyquinoline ring system |
| 4. Purification | Crude product, Dichloromethane | Stirring at normal temperature for 1 hour google.com | Isolation of purified this compound |
Cyclization is the definitive step in forming the quinoline core. The Gould-Jacobs reaction is a cornerstone method for preparing 4-hydroxyquinoline derivatives. wikipedia.orgmdpi.com This reaction typically begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com The resulting anilidomethylenemalonic ester intermediate is then subjected to thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This product can then be hydrolyzed and decarboxylated to yield the target 4-hydroxyquinoline. wikipedia.orgmdpi.com
The efficiency of the cyclization step is highly dependent on the reaction conditions. The traditional Gould-Jacobs reaction often requires drastic high temperatures for the intramolecular cyclization to occur. mdpi.comablelab.eu Optimization of these conditions has been a key area of research to improve yields and reduce the formation of byproducts. A critical factor is the choice of solvent. Using inert, high-boiling solvents such as diphenyl ether, mineral oil, or Dowtherm A can significantly increase the cyclization yields, often up to 95%. mdpi.com
Table 2: Optimized Conditions for Cyclization in 4-Hydroxyquinoline Synthesis
| Parameter | Conventional Condition | Optimized Condition | Impact on Yield |
|---|---|---|---|
| Temperature | High (e.g., 250°C) ablelab.eu | Very high (e.g., 300°C) for short durations ablelab.eu | Can significantly increase yield; a balance with reaction time is crucial. ablelab.eu |
| Solvent | Often performed neat or in less optimal solvents | High-boiling inert solvents (e.g., Diphenyl ether, Dowtherm A) mdpi.com | Improves heat transfer and reaction environment, leading to yields up to 95%. mdpi.com |
| Reaction Time | Can be lengthy | Optimized with temperature; can be as short as 5-7.5 minutes at very high temperatures. ablelab.eu | Shorter times at optimal temperatures can prevent degradation and improve isolated yield. ablelab.eu |
Novel and Optimized Synthetic Strategies
Recent advancements in synthetic chemistry have led to the development of novel strategies for synthesizing quinoline derivatives, focusing on increased efficiency, reduced reaction times, and alignment with the principles of green chemistry.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a dramatic reduction in reaction times, often from hours to minutes. nih.govwjbphs.com For quinoline synthesis, which frequently involves high-temperature cyclization steps, microwave activation can be particularly effective. nih.gov The rapid and uniform heating helps to overcome the activation energy barrier for cyclization more effectively than traditional methods, often resulting in comparable or higher yields in a fraction of the time. nih.govrasayanjournal.co.in This method is recognized as an effective tool for synthesizing various important heterocyclic systems, including quinolones. nih.gov
The classic Gould-Jacobs reaction, while effective, is often limited by the need for very high temperatures and the use of expensive, difficult-to-remove solvents. mdpi.com Modifications aim to address these limitations. One key modification involves the strategic use of high-boiling solvents like diphenyl ether, which provides a more controlled and efficient medium for the high-temperature cyclization, boosting yields significantly. chemicalbook.commdpi.com Further optimization involves fine-tuning the temperature and reaction time. ablelab.eu Studies have shown that increasing the temperature while simultaneously decreasing the reaction time can lead to higher isolated yields of the quinoline product, demonstrating a clear benefit over prolonged heating at lower temperatures. ablelab.eu These modifications enhance the practicality and efficiency of this foundational reaction for 4-hydroxyquinoline synthesis.
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This involves using less hazardous materials, developing energy-efficient processes, and employing non-toxic catalysts. nih.gov In the context of quinoline synthesis, green approaches include the use of microwave irradiation, which reduces energy consumption and reaction times. nih.govnih.gov Another strategy is the use of safer, recoverable, and non-corrosive catalysts, such as bismuth chloride (BiCl3), which can catalyze cyclization reactions under microwave conditions. nih.gov Furthermore, solvent-free "grinding" techniques, where solid reactants are ground together at room temperature, represent an environmentally benign method that eliminates the need for solvents altogether. scitepress.org While demonstrated for related compounds like chalcones (precursors for some heterocycles), this principle of mechanochemistry offers a promising avenue for the green synthesis of quinoline intermediates. scitepress.org
Synthesis of Key Precursors and Intermediates for this compound Analogues
The construction of the this compound scaffold and its analogues relies on the availability of appropriately substituted precursors. The classical approach to quinoline synthesis, such as the Gould-Jacobs reaction, remains a cornerstone methodology. This reaction typically involves the condensation of a substituted aniline with a β-ketoester or a malonic acid derivative, followed by a thermal cyclization.
A primary precursor for introducing the 7-methoxy group is m-anisidine (B1676023) (3-methoxyaniline). The synthesis of m-anisidine can be achieved through the reduction of m-nitroanisole. This reduction is commonly carried out using reagents such as iron filings in the presence of an acid like hydrochloric acid. prepchem.comchemicalbook.com
Another crucial set of precursors are derivatives of diethyl malonate . A key reagent in the Gould-Jacobs reaction is diethyl ethoxymethylenemalonate (DEEM) . The synthesis of DEEM is typically achieved through the condensation of diethyl malonate with triethyl orthoformate, often in the presence of a catalyst like zinc chloride and a dehydrating agent such as acetic anhydride. google.comprepchem.com Continuous flow chemistry has also been applied to the industrial-scale synthesis of DEEM, offering precise control over reaction parameters.
The reaction between a substituted aniline, such as m-anisidine, and DEEM proceeds through a nucleophilic substitution to form an enamine intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline ring system. lookchem.com The nature and position of substituents on the aniline ring can influence the reaction conditions and the regioselectivity of the cyclization.
For the direct synthesis of this compound, a patented method describes the reaction of 3,4-dimethoxyaniline with trimethyl orthoformate and isopropylidene malonate. google.com This is followed by a cyclization step in a high-boiling solvent like diphenyl ether. google.com
Below is an interactive data table summarizing key precursors and their synthetic relevance.
| Precursor/Intermediate | Structure | Synthetic Relevance |
| m-Anisidine | 3-methoxyaniline | Source of the 7-methoxy substituted benzene (B151609) ring. |
| Diethyl malonate | CH₂(COOEt)₂ | Starting material for the synthesis of DEEM and other malonic ester derivatives. |
| Diethyl ethoxymethylenemalonate (DEEM) | EtOCH=C(COOEt)₂ | Key reactant in the Gould-Jacobs reaction for the formation of the 4-hydroxy-3-carboethoxyquinoline ring. lookchem.com |
| m-Nitroanisole | 3-NO₂-C₆H₄-OCH₃ | Precursor to m-anisidine via reduction. prepchem.com |
| Isopropylidene malonate | C₃H₄(COO)₂C(CH₃)₂ | Reactant with an aniline derivative in a patented synthesis of this compound. google.com |
Chemical Reactivity and Derivatization Strategies of this compound Scaffold
The this compound scaffold is a versatile platform for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. innospk.com The presence of the hydroxyl group, the methoxy (B1213986) group, and the quinoline ring system itself provides multiple sites for functionalization.
The 4-hydroxy group imparts acidic properties to the molecule and can participate in various reactions such as etherification and esterification. It also plays a crucial role in directing electrophilic substitution reactions. The methoxy group is an electron-donating group that activates the benzene portion of the quinoline ring towards electrophilic attack.
Derivatization strategies often focus on modifying the hydroxyl group, substituting the hydrogen at the 3-position, or introducing substituents onto the benzene ring. These modifications are instrumental in tuning the biological and physical properties of the resulting molecules. For instance, a pre-column derivatization reagent for amino acid analysis has been developed based on a 6-methoxy-4-quinolone moiety, highlighting the utility of this scaffold in analytical chemistry. nih.gov
Functionalization at Various Positions of the Quinoline Nucleus
The reactivity of the this compound nucleus allows for functionalization at several key positions:
C3-Position: The carbon at the 3-position is activated by the adjacent hydroxyl group and is susceptible to electrophilic substitution. Reactions such as halogenation, nitration, and alkylation can be directed to this position.
Benzene Ring (C5, C6, C8 positions): The methoxy group at the 7-position is an ortho-, para-directing group, activating the C6 and C8 positions for electrophilic aromatic substitution. The C5 position is also a potential site for substitution, although it is generally less favored.
N1-Position: The nitrogen atom in the quinoline ring can be alkylated to form quaternary salts, which can alter the solubility and biological activity of the compound.
O4-Position: The hydroxyl group can be converted into an ether or an ester. For example, reaction with an alkyl halide in the presence of a base can yield the corresponding 4-alkoxy derivative.
An example of derivatization on the benzene ring is the synthesis of This compound-6-carboxamide . nih.govbldpharm.com This compound introduces a carboxamide group at the C6 position, demonstrating the feasibility of functionalization at this site.
The following table provides a summary of potential functionalization reactions at different positions of the this compound nucleus.
| Position | Type of Reaction | Potential Reagents | Resulting Functional Group |
| C3 | Electrophilic Substitution | Halogenating agents (e.g., NBS, NCS) | Halogen (-Br, -Cl) |
| C3 | Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro (-NO₂) |
| C6, C8 | Electrophilic Aromatic Substitution | Various electrophiles | e.g., Carboxamide, Nitro, Halogen |
| N1 | Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium (B1175870) salt |
| O4 | Etherification | Alkyl halides, Base | Ether (-OR) |
| O4 | Esterification | Acyl chlorides, Anhydrides | Ester (-OCOR) |
Formation of Metal Complexes Involving 4-Hydroxyquinoline Derivatives
The 4-hydroxyquinoline scaffold, with its nitrogen and oxygen donor atoms, is a well-known chelating agent capable of forming stable complexes with a variety of metal ions. The deprotonated hydroxyl group and the nitrogen atom of the quinoline ring can coordinate to a metal center, forming a five-membered chelate ring.
While specific studies on the metal complexes of this compound are not extensively documented in the provided search results, the broader class of 4-hydroxyquinoline derivatives has been shown to form complexes with metals such as zinc, copper, iron, and others. These metal complexes have found applications in various fields, including as analytical reagents, catalysts, and therapeutic agents. The presence of the methoxy group at the 7-position can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. Further research in this area could unveil novel applications for metal complexes derived from this compound.
Structure Activity Relationship Sar Studies of 4 Hydroxy 7 Methoxyquinoline and Its Analogues
Positional Substitution Effects on Biological Activity
The biological activity of 4-hydroxyquinoline (B1666331) derivatives is highly sensitive to the position of substituents on the quinoline (B57606) ring. Altering the location of a functional group can dramatically affect properties such as receptor binding, membrane permeability, and metabolic stability.
Research has shown that substitutions at various positions, including C2, C3, C5, C6, and C7, play distinct roles in modulating the activity of the quinoline core. For instance, in the context of anticancer activity, the introduction of different moieties at the C2 and C3 positions has been a key strategy. mdpi.com Studies on related quinoline compounds have demonstrated that introducing amine, alkylamine, or N-heterocyclic groups can enhance anticancer effects. mdpi.com
The position of a simple hydroxyl group also has a significant impact. A comparative study of 5-hydroxy and 7-hydroxy positional analogues of a quinolinone derivative found that the 7-hydroxy derivative possessed higher hydrophobicity. nih.gov This property can influence how the molecule interacts with biological membranes and its target proteins. Furthermore, substitutions on the benzo ring of the quinoline nucleus are critical. For example, the presence of a methyl group at the C6 position has been investigated for its influence on biological activity. nih.gov In the broader class of 8-hydroxyquinolines, it has been noted that electron-donating substituents at the C5 or C7 positions can lead to a red-shift in the molecule's emission spectrum, a property relevant for fluorescent probes and imaging agents. rroij.com
The following table summarizes the observed effects of positional substitutions on the properties of quinoline derivatives based on various studies.
| Position of Substitution | Substituent Type | Observed Effect on Activity/Property |
| C2, C3 | Amine, Alkylamine, N-heterocycles | Increased anticancer effect. mdpi.com |
| C5 vs. C7 | Hydroxyl (-OH) | The 7-hydroxy analogue showed higher hydrophobicity than the 5-hydroxy analogue. nih.gov |
| C5, C7 | Electron-donating groups | Cause a red-shift of the complex emission in 8-hydroxyquinoline (B1678124) derivatives. rroij.com |
| C6 | Methyl (-CH3) | Investigated for influence on biological activity. nih.gov |
Role of the 7-Methoxy Group in Modulating Pharmacological Properties
The methoxy (B1213986) group (-OCH3) is a prevalent substituent in many natural products and approved drugs. nih.gov Its presence at the 7-position of the 4-hydroxyquinoline scaffold is not merely an arbitrary structural feature; it plays a significant role in modulating the compound's pharmacological properties through a combination of electronic and steric effects.
The methoxy group can influence a molecule's ligand-target binding, physicochemical properties (like solubility and lipophilicity), and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. nih.gov It is considered a hybrid of a hydroxyl and a methyl group, but its combined effects often result in unique properties. nih.gov
A notable example of the 7-methoxy group's importance is found in a derivative of 4-hydroxyquinoline attached to a propranolamine chain. This specific compound proved to be a more potent β-adrenergic receptor blocker in vivo than the well-known drug propranolol. nih.govmdpi.com This suggests that the 7-methoxy group contributes favorably to the interaction with the β-adrenergic receptor.
The role of the methoxy group can be multifaceted:
Electronic Effects: As an electron-donating group through resonance, it can increase the electron density of the aromatic ring system, which can be crucial for interactions with biological targets.
Hydrogen Bond Acceptance: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions within a receptor's binding pocket.
Metabolic Stability: The methyl group can shield the phenolic oxygen from metabolic processes like glucuronidation, potentially increasing the compound's half-life.
Conformational Influence: The presence of the methoxy group can restrict the rotation of adjacent bonds, locking the molecule into a specific conformation that is more favorable for binding to its target.
Impact of Substituent Size and Electronic Properties on Activity
The biological activity of 4-hydroxyquinoline analogues is profoundly influenced by the steric (size and shape) and electronic (electron-donating or electron-withdrawing) characteristics of their substituents. These properties are fundamental to SAR, as they dictate how a molecule fits into and interacts with its biological target.
Electronic Properties: The electronic nature of a substituent can alter the charge distribution across the quinoline ring, affecting its pKa, reactivity, and ability to form non-covalent bonds such as hydrogen bonds and π-π stacking interactions. For instance, studies on 8-hydroxyquinoline derivatives have shown that antiviral activity is positively influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring. mdpi.com This suggests that for certain targets, reducing electron density in specific regions of the molecule can enhance its biological effect.
Substituent Size (Steric Effects): The size and shape of a substituent are critical for ensuring a proper fit within the binding site of a target protein. A bulky substituent may cause steric hindrance, preventing the molecule from binding effectively. Conversely, a larger substituent might be necessary to form favorable van der Waals interactions in a large binding pocket.
Lipophilicity, which is influenced by both size and electronic properties, is another critical factor. Increased lipophilicity can enhance a molecule's ability to cross cell membranes. In one study, the antiviral activity of certain quinoline derivatives was found to increase linearly with rising lipophilicity. mdpi.com
The interplay of these factors is summarized in the table below.
| Property | Influence on Biological Activity | Example |
| Electron-withdrawing substituents | Can increase activity for specific targets. | Antiviral activity of certain 8-hydroxyquinoline derivatives is enhanced. mdpi.com |
| Substituent Size | Affects the fit into the target's binding site. | Bulky groups can cause steric clash, while others can improve binding. |
| Lipophilicity | Influences membrane permeability and target interaction. | Antiviral activity can increase with higher lipophilicity. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analyses of 4-Hydroxyquinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org QSAR models use physicochemical properties or theoretical molecular descriptors as predictors to forecast the activity of new or untested chemicals. wikipedia.org This approach allows for the rational prediction of biological activity and helps to elucidate the mechanism of action for a series of chemicals.
For quinoline derivatives, QSAR has been employed as a strategy to design new structures with potential therapeutic activities, such as anticancer effects. nanobioletters.com A QSAR model is typically expressed as a mathematical equation:
Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org
The process involves developing a model using a "training set" of compounds with known activities. The model is then validated to ensure its predictive power. fiveable.me Descriptors used in QSAR studies for quinoline derivatives can include:
Electronic descriptors: Such as atomic charges and dipole moments.
Steric descriptors: Like molecular volume and surface area.
Hydrophobic descriptors: Such as the partition coefficient (logP).
Topological descriptors: Which describe the connectivity of atoms in the molecule.
One study successfully used QSAR and regression analysis to predict the in vitro anti-tumor activities of bisquinoline derivatives against a panel of five cancer cell lines. nanobioletters.com The resulting models were able to predict the activity of both existing and newly postulated derivatives, demonstrating the utility of QSAR in guiding the synthesis of compounds with potentially high efficacy. nanobioletters.com By identifying the key molecular features that contribute to activity, QSAR models can guide the design of new 4-hydroxyquinoline derivatives with improved potency and selectivity. fiveable.me
Rational Design Principles for Novel 4-Hydroxy-7-methoxyquinoline (B63709) Derivatives with Enhanced Specificity
Rational drug design utilizes the knowledge of a biological target's structure and the SAR of lead compounds to create more potent and selective molecules. researchgate.net Based on the SAR and QSAR studies of 4-hydroxyquinoline derivatives, several key principles can be formulated for the rational design of novel this compound analogues with enhanced specificity.
Optimize Substitutions on the Benzo Ring: The position and nature of substituents on the carbocyclic ring are critical. The 7-methoxy group itself is a key feature, likely enhancing binding and improving metabolic stability. nih.govnih.govmdpi.com Further modifications at positions C5, C6, and C8 should be explored systematically. For example, adding small, lipophilic, or electron-withdrawing groups could modulate activity, depending on the target.
Fine-Tune Substituents at the C2 and C3 Positions: The heterocyclic part of the quinoline ring offers significant opportunities for modification. Introducing groups at the C2 or C3 position that can form specific hydrogen bonds or other interactions with the target receptor is a proven strategy for increasing both affinity and specificity. mdpi.com
Leverage Computational Modeling (QSAR and Docking): Before synthesis, computational tools should be extensively used. QSAR models, built upon existing data for 4-hydroxyquinoline derivatives, can predict the activity of newly designed compounds. nanobioletters.com Molecular docking simulations can be used to visualize how a designed analogue fits into the binding site of a specific target, allowing for the optimization of interactions and the avoidance of steric clashes.
Control Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and molecular weight must be carefully balanced. While increased lipophilicity can improve membrane permeability, it can also lead to non-specific toxicity. The goal is to design molecules that exist within the "drug-like" chemical space for better ADME profiles.
By integrating these principles, researchers can move beyond trial-and-error approaches and efficiently design novel this compound derivatives with a higher probability of possessing enhanced specificity and desired therapeutic effects. geneonline.com
Mechanistic Investigations of Biological Activities
Exploration of Molecular Targets and Pathways
The diverse pharmacological effects of 4-Hydroxy-7-methoxyquinoline (B63709) derivatives stem from their interactions with various molecular targets and the subsequent modulation of cellular pathways.
Derivatives of this compound have been investigated for their inhibitory effects on several key enzymes implicated in disease pathogenesis.
Carbonic Anhydrase: Certain quinoline (B57606) derivatives have shown inhibitory activity against carbonic anhydrases, enzymes involved in physiological processes such as pH regulation and fluid balance.
Acetylcholinesterase: Inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a key strategy in the management of Alzheimer's disease. Some 4-hydroxyquinoline (B1666331) derivatives have been explored for this inhibitory potential.
MetAP2, SIRT1, and SERCA: While specific studies on this compound's direct inhibition of Methionine Aminopeptidase 2 (MetAP2), Sirtuin 1 (SIRT1), and Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) are not extensively detailed in the provided results, the broader class of quinoline compounds has been investigated against these and other enzymatic targets. The therapeutic potential of targeting these enzymes spans from cancer to metabolic disorders.
Interactive Table: Enzyme Inhibition by Quinolinone Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 3h | Soybean LOX | 10 |
| 3s | Soybean LOX | 10 |
| 3g | Soybean LOX | 27.5 |
| 11e | Soybean LOX | 52 |
Data sourced from a study on 4-hydroxy-2-quinolinone derivatives, indicating their anti-inflammatory potential through LOX inhibition. mdpi.com
The interaction of this compound derivatives with various receptors is a key aspect of their mechanism of action. For instance, the binding affinity of related compounds to opioid receptors has been a subject of study. nih.govresearchgate.net The affinity, measured by the inhibition constant (Ki), indicates the concentration of the compound required to occupy 50% of the receptors. nih.gov A lower Ki value signifies a higher binding affinity. nih.gov Computational molecular docking studies are often employed to predict the binding affinity and interactions of novel compounds with their target receptors. researchgate.netplos.org These studies can help in understanding the structure-activity relationships and in the design of more potent and selective ligands.
Derivatives of this compound can exert their biological effects by modulating various cellular signaling pathways. For instance, a related compound, 4-hydroxy-7-methoxycoumarin, has been shown to inhibit inflammation by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages. nih.govnih.gov This modulation leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.gov The mTOR signaling pathway, a central regulator of cell growth and proliferation, is another pathway that can be influenced by various bioactive compounds. mdpi.com The ability of these derivatives to interfere with such fundamental cellular processes underscores their therapeutic potential.
Mechanistic Basis for Specific Preclinical Therapeutic Potential
The preclinical therapeutic potential of this compound derivatives has been explored in several key areas, including cancer and infectious diseases.
The anticancer properties of quinoline derivatives are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis. researchgate.net For instance, some 4-hydroxycoumarin (B602359) derivatives have been shown to disorganize the actin cytoskeleton in melanoma cells, thereby reducing their metastatic potential. researchgate.net Furthermore, certain methoxy-substituted flavonoids, which share structural similarities with the studied quinoline, exhibit cytotoxic activity against various cancer cell lines by targeting specific protein markers and activating downstream signaling pathways leading to cell death. mdpi.com The incorporation of both hydroxyl and methoxy (B1213986) groups can play a synergistic role in enhancing cytotoxicity. mdpi.com Some novel 4-hydroxyquinazoline (B93491) derivatives have demonstrated the ability to overcome resistance to PARP inhibitors by stimulating the formation of intracellular reactive oxygen species (ROS) and promoting apoptosis. mdpi.com
The quinoline core is a well-established pharmacophore in the development of antimicrobial and antimalarial agents. nih.govresearchgate.net The antimalarial activity of some quinolone derivatives is attributed to their ability to target the mitochondrial respiratory chain of the Plasmodium falciparum parasite. nih.gov Specifically, these compounds can dually inhibit two key respiratory enzymes: NADH:ubiquinone oxidoreductase (PfNDH2) and cytochrome bc1. nih.gov This dual-targeting mechanism is significant as it can potentially circumvent drug resistance. nih.gov In the realm of antibacterial research, various derivatives of 4-hydroxycoumarin have demonstrated inhibitory activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. nih.gov
Preclinical Anti-Alzheimer and Anti-Parkinson Mechanisms
While direct preclinical studies on this compound are emerging, compelling evidence from related quinoline derivatives suggests plausible mechanisms through which it may exert neuroprotective effects against Alzheimer's and Parkinson's diseases. The primary pathways involve the modulation of key enzymes implicated in the pathophysiology of these neurodegenerative conditions.
Inhibition of Cholinesterases: A central strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Compounds based on the quinoline structure have been identified as potent inhibitors of both AChE and butyrylcholinesterase (BChE). nih.gov For instance, derivatives of 4-aminoquinoline (B48711) have demonstrated significant reversible inhibition of AChE, with inhibition constants (Kᵢ) in the micromolar range. nih.gov The quinoline core of these inhibitors typically positions itself in the enzyme's active site, interfering with its catalytic activity. researchgate.net Given its structural similarity, this compound is hypothesized to operate via a similar mechanism, thereby increasing acetylcholine levels in the brain, a key approach for managing Alzheimer's symptoms. nih.gov
Inhibition of Monoamine Oxidase (MAO): In Parkinson's disease, the degradation of the neurotransmitter dopamine (B1211576) by monoamine oxidase B (MAO-B) in the brain is a critical factor in the disease's progression. mdpi.com Inhibition of MAO-B can increase dopamine availability and is a validated therapeutic strategy. criver.com The simpler, parent compound, 4-hydroxyquinoline, is utilized in screening assays to detect MAO inhibition. nih.gov This indicates that the 4-hydroxyquinoline scaffold can interact with MAO enzymes. Studies on various quinoline analogs have shown that specific substitutions can lead to potent and selective inhibition of MAO-A or MAO-B. mdpi.comnih.gov This body of evidence suggests that this compound may act as an MAO inhibitor, a mechanism with direct relevance to preclinical models of Parkinson's disease. criver.comnih.gov
Antioxidant Mechanisms and Radical Scavenging Activities
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a common pathological feature in neurodegenerative diseases. The quinoline nucleus is recognized for its antioxidant properties, which are crucial for neuroprotection. nih.gov The antioxidant capacity of this compound is attributed to its ability to neutralize harmful free radicals through several key mechanisms.
While specific quantitative data for this compound is not extensively documented, the activities of related quinolone derivatives in standard antioxidant assays provide insight into its potential. These assays measure the ability of a compound to scavenge stable synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). For example, various quinoline-hydrazone and 4-thioquinoline derivatives have demonstrated notable radical scavenging activity in these assays. nih.govresearchgate.net
Table 1: Potential Antioxidant Mechanisms of the 4-Hydroxyquinoline Scaffold
| Mechanism | Description | Key Structural Feature |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | The compound donates a hydrogen atom from its hydroxyl group to neutralize a free radical. | 4-hydroxyl group |
| Single Electron Transfer (SET) | The compound donates an electron to a free radical, thereby reducing and neutralizing it. | Aromatic quinoline ring system |
| Radical Stabilization | The nitrogen atom and aromatic rings delocalize the electron of the antioxidant radical, preventing it from propagating further reactions. | Heterocyclic nitrogen atom |
Tautomerism and its Influence on Bioactivity and Interactions
A fascinating and biologically significant feature of this compound is its existence in a state of equilibrium between two tautomeric forms. Tautomers are structural isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton.
This compound exists as an equilibrium between its enol form (this compound) and its keto form (7-methoxyquinolin-4(1H)-one). Spectroscopic and crystallographic studies on the parent 4-hydroxyquinoline structure have shown that the keto form is predominantly favored in both solid and solution states. This preference is largely due to the greater stability of the carbon-oxygen double bond (C=O) in the keto tautomer compared to the carbon-carbon double bond (C=C) in the enol form.
The ability of the molecule to exist in this equilibrium is crucial for its biological activity. The two tautomers present different arrangements of hydrogen bond donors and acceptors, which dictates how the molecule can interact with the active site of a biological target, such as an enzyme. The keto form possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), whereas the enol form has a hydrogen bond donor (the O-H group) and a hydrogen bond acceptor (the ring nitrogen).
This tautomeric flexibility appears to be essential for bioactivity. In studies of related 4(1H)-quinolones investigated for antimalarial activity, it was found that "locking" the molecule into a single form by methylation—either on the nitrogen (fixing it in the keto form) or on the oxygen (fixing it in the enol form)—led to a complete loss of biological activity. This strongly suggests that the ability to tautomerize, and potentially adopt a specific tautomeric form upon binding, is a prerequisite for the compound's interaction with its biological target.
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, NBO)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-Hydroxy-7-methoxyquinoline (B63709). Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure and reactivity of molecules. dergipark.org.tr By employing basis sets such as B3LYP/6-311++G(d,p), researchers can calculate various molecular properties.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap, is a significant indicator of molecular stability. A smaller energy gap suggests higher reactivity. For quinoline (B57606) derivatives, the HOMO and LUMO energies are calculated to understand the charge transfer within the molecule, which is vital for its biological activity. scirp.org For instance, in a study on a triazine derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating its chemical reactivity. irjweb.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. It helps in understanding charge delocalization, hyperconjugative interactions, and the stability of the molecule. dntb.gov.ua For example, in the study of 7-hydroxy-4-phenylcoumarin (B181766) and 5,7-dihydroxy-4-phenylcoumarin, NBO analysis was used to understand the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is widely used in drug discovery to screen potential drug candidates and understand their binding modes. For instance, in silico studies on 4-hydroxyquinolone analogues have utilized molecular docking to predict their activity against cancer-related proteins like anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2. nih.gov Another study on a new 4-hydroxyquinolone analogue used molecular docking to explore its binding mode with the active site of ALK, showing a good stability with a docking score of -8.054 kcal·mol⁻¹. mdpi.comsciforum.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur. mdpi.com These simulations are crucial for validating the results of molecular docking and for a deeper understanding of the binding energetics. For example, MD simulations have been used to study the stability of sirtuin-inhibitor complexes and to understand the binding pattern of tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. mdpi.comnih.gov A study on modified 4-hydroxyquinolone analogues performed molecular dynamics simulations to confirm the stability of the ligand within the cavities of the target proteins. nih.gov
While specific docking and MD simulation studies for this compound are not detailed in the provided search results, the extensive use of these techniques for analogous compounds underscores their importance in elucidating potential therapeutic applications. nih.govmdpi.comnih.gov
Prediction of Interaction Profiles with Biological Macromolecules
Predicting the interaction profile of a small molecule with a wide range of biological macromolecules is a key aspect of modern drug discovery, often referred to as target fishing. nih.gov This process helps in identifying potential therapeutic targets, understanding polypharmacology (a drug's ability to bind to multiple targets), and predicting potential off-target effects. nih.gov
Computational strategies for target fishing are broadly categorized into ligand-based and receptor-based methods. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Receptor-based methods, such as inverse docking, involve docking a compound against a library of protein structures to identify potential binding partners. semanticscholar.org Transcriptomics data can also be utilized to predict drug-target interactions by analyzing gene expression changes upon drug treatment. biorxiv.org
For this compound, while a specific interaction profile has not been published in the provided results, these computational approaches could be applied to predict its potential biological targets and guide experimental validation.
Conformational Analysis and Tautomeric Stability of this compound
Conformational Analysis: This involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of this compound is essential as it dictates how the molecule will interact with its biological target. Theoretical calculations can determine the relative energies of different conformers and identify the most stable, low-energy conformations. For example, a conformational study of 4-hydroxychalcone (B181621) was performed using theoretical calculations to determine the preference for s-cis conformers due to stabilizing electron delocalization. ufms.br
Tautomeric Stability: 4-Hydroxyquinolines can exist in different tautomeric forms, primarily the enol (hydroxy) and keto (quinolone) forms. The relative stability of these tautomers can be influenced by substituents and the solvent environment. researchgate.net DFT calculations are a powerful tool to study the tautomeric equilibrium by calculating the energies of the different forms. Studies on 4-hydroxyquinoline (B1666331) and its derivatives have shown that the keto form is generally more stable. researchgate.net The tautomerism of related compounds like 7-hydroxy-8-(azophenyl)quinoline has also been investigated, revealing a mixture of azo and hydrazone tautomers in solution. beilstein-journals.org While a specific study on the tautomeric stability of this compound is not available in the search results, the principles derived from studies on similar structures are directly applicable.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compounds
In silico ADME prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. researchgate.netresearchgate.net Various computational models are used to predict properties such as gastrointestinal absorption, bioavailability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for toxicity.
For 4-hydroxyquinolone analogues, in silico tools like SwissADME and MolSoft have been used to predict their drug-likeness and ADME properties. sciforum.net These studies often evaluate parameters based on Lipinski's rule of five and other models to assess oral bioavailability. For instance, an in silico investigation of a new 4-hydroxyquinolone analogue predicted its ADMET properties, which were found to be promising. mdpi.com The physicochemical properties of a compound, such as its lipophilicity (logP), are key determinants of its ADME profile. researchgate.net While a dedicated ADME study for this compound was not found, the available literature on similar compounds suggests that such predictions are a standard and valuable part of their computational evaluation. mdpi.comsciforum.net
Analytical Characterization Methodologies in 4 Hydroxy 7 Methoxyquinoline Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR techniques: HSQC, COSY, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the specific arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms.
¹H-NMR (Proton NMR) identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton provides insight into its electronic environment, while spin-spin coupling patterns reveal adjacent, non-equivalent protons.
¹³C-NMR (Carbon NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom generates a distinct signal, indicating the types of carbon environments (e.g., aromatic, aliphatic, carbonyl).
2D NMR Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Correlation Spectroscopy (COSY), and Distortionless Enhancement by Polarization Transfer (DEPT) are used to establish correlations between atoms. HSQC correlates proton signals with the carbon atoms they are directly attached to. COSY identifies protons that are coupled to each other, helping to map out spin systems. DEPT experiments distinguish between CH, CH₂, and CH₃ groups.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes molecular vibrations (stretching, bending) at specific frequencies. Each type of bond (e.g., O-H, C=O, C-O, C=C) absorbs at a characteristic wavenumber range.
For the 4-hydroxyquinoline (B1666331) core, characteristic IR absorption bands would be expected for the O-H group (a broad band typically around 3400-3200 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), aromatic C=C and C=N bond stretching (in the 1650-1450 cm⁻¹ region), and C-O stretching from the methoxy (B1213986) and hydroxyl groups (around 1250-1000 cm⁻¹).
As an illustrative example, the FTIR spectrum of Methyl 4-Hydroxy-7-methoxyquinoline-2-carboxylate shows key absorption bands that confirm its structure. thieme-connect.com
| Functional Group | Wavenumber (cm⁻¹) thieme-connect.com |
| O-H and Aromatic C-H Stretch | 3075 |
| Aliphatic C-H Stretch | 2948 |
| C=O Stretch (Ester) | 1725 |
| Aromatic C=C and C=N Stretch | 1615 |
| C-O Stretch | 1256, 1135 |
This data is for a related derivative and serves as an example of the technique's application.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The quinoline (B57606) ring system in This compound (B63709) is a chromophore that absorbs UV light, leading to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure.
The UV-Vis spectrum is useful for confirming the presence of the conjugated quinoline core. As a reference, the UV-Vis spectrum of Methyl this compound-2-carboxylate , recorded in methanol, shows distinct absorption maxima. thieme-connect.com
| Wavelength of Maximum Absorbance (λmax) thieme-connect.com | Molar Absorptivity (log ε) thieme-connect.com |
| 243 nm | 4.51 |
| 333 nm | 4.11 |
This data is for a related derivative and provides insight into the expected absorbance of the quinoline chromophore.
Mass Spectrometry (MS, LC-MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of individual components in a mixture.
For this compound (C₁₀H₉NO₂), the theoretical monoisotopic mass is 175.0633 Da. In a typical mass spectrum using electrospray ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ would be observed at an m/z value of approximately 176.0711. Analysis of the fragmentation pattern can help confirm the structure by identifying the loss of characteristic neutral fragments, such as CH₃ from the methoxy group.
Chromatographic Techniques for Purity Assessment and Separation (HPLC, UPLC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for this purpose in quinoline research.
These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A common setup for analyzing quinoline derivatives involves a reversed-phase column (such as a C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape. sci-hub.se
A sample of this compound injected into an HPLC or UPLC system would produce a chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would signify impurities. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific chromatographic conditions. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment, often reported as a percentage (e.g., >99% purity). thieme-connect.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the proposed formula and the purity of the sample.
For this compound, with a molecular formula of C₁₀H₉NO₂, the theoretical elemental composition can be calculated.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 68.56 |
| Hydrogen (H) | 5.18 |
| Nitrogen (N) | 8.00 |
| Oxygen (O) | 18.26 |
Experimental results from elemental analysis of a pure sample should fall within a narrow margin of error (typically ±0.4%) of these theoretical values. For instance, the elemental analysis of the related Methyl this compound-2-carboxylate (C₁₂H₁₁NO₄) showed experimental values (C: 61.93%, H: 5.06%, N: 5.87%) that closely matched the calculated theoretical values (C: 61.80%, H: 4.75%, N: 6.01%). thieme-connect.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive three-dimensional structure of a molecule in its solid state.
Despite a thorough search of available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), a specific single-crystal X-ray diffraction study for this compound could not be located. Consequently, detailed crystallographic data such as unit cell parameters, space group, and specific atomic coordinates for this compound are not publicly available at this time.
While the crystal structure of the parent compound, 4-hydroxyquinoline, and various other substituted quinoline derivatives have been determined and reported, these findings cannot be directly extrapolated to describe the precise solid-state structure of this compound. The presence and position of the methoxy group at the C7 position would significantly influence the crystal packing and intermolecular interactions, such as hydrogen bonding patterns, leading to a unique crystal lattice.
For illustrative purposes and to provide context on the type of data obtained from such an analysis, a hypothetical data table for a related quinoline derivative is presented below. It is crucial to note that this data does not represent this compound.
Table 1: Hypothetical Crystallographic Data for a Quinoline Derivative
| Parameter | Value |
| Empirical formula | C₁₀H₉NO₂ |
| Formula weight | 175.18 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.50 Å, α = 90° |
| b = 10.20 Å, β = 105.5° | |
| c = 9.80 Å, γ = 90° | |
| Volume | 818.5 ų |
| Z | 4 |
| Density (calculated) | 1.42 g/cm³ |
| Absorption coefficient | 0.10 mm⁻¹ |
| F(000) | 368 |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data | 2.5° to 28.0° |
| Reflections collected | 4500 |
| Independent reflections | 1800 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |
| Largest diff. peak/hole | 0.35 and -0.25 e.Å⁻³ |
A definitive analysis of the solid-state structure of this compound awaits a dedicated single-crystal X-ray diffraction study. Such research would provide invaluable insights into its molecular geometry and the supramolecular architecture established through intermolecular forces.
Future Directions and Emerging Research Avenues
Development of Next-Generation 4-Hydroxy-7-methoxyquinoline (B63709) Analogues with Enhanced Potency and Selectivity
The development of next-generation analogues of this compound is a primary focus of ongoing research, with the goal of enhancing therapeutic potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the quinoline (B57606) core influence biological activity. orientjchem.org
Key strategies for developing advanced analogues include:
Substitution at Various Positions: The introduction of different functional groups on the quinoline ring can significantly impact the compound's pharmacological properties. For instance, substitutions at the C2, C6, and C8 positions are being explored to modulate activity and selectivity. orientjchem.org
Hybridization with Other Pharmacophores: Combining the this compound scaffold with other known bioactive moieties can lead to hybrid compounds with dual or synergistic modes of action. nih.gov This approach aims to improve efficacy and potentially overcome drug resistance.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune the molecule's pharmacokinetic and pharmacodynamic profile.
| Modification Site | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| Quinoline Ring | Planar structure with extended conjugation | Enhanced anticancer activity (potential for DNA intercalation) | orientjchem.org |
| C4-Position | Hydrophobic substituents on a 4-anilino-quinazoline scaffold | Decreased activity toward EGFR kinase | mdpi.com |
| C6-Position | Insertion of an arylidene-semicarbazone moiety | Increased antiproliferative activity compared to reference drug | mdpi.com |
Exploration of Novel Preclinical Therapeutic Indications Based on Mechanistic Insights
While the anticancer and antimicrobial activities of quinoline derivatives are well-documented, emerging research is uncovering novel therapeutic avenues for this compound and its analogues. These explorations are often guided by a deeper understanding of the compound's mechanism of action.
For example, a structurally similar compound, 4-hydroxy-7-methoxycoumarin, has demonstrated significant anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways. nih.govnih.gov This finding suggests that this compound may also possess anti-inflammatory properties, opening up its potential use in treating inflammatory conditions.
Potential novel therapeutic indications being investigated include:
Anti-inflammatory diseases: Based on the activity of structurally related compounds, there is a rationale for exploring the use of this compound derivatives in conditions such as arthritis and dermatitis. nih.govnih.gov
Neurodegenerative disorders: Some quinoline derivatives have shown neuroprotective effects, suggesting a potential role in diseases like Alzheimer's and Parkinson's.
Antiviral applications: The quinoline scaffold is present in several antiviral drugs, and research is ongoing to evaluate the potential of this compound derivatives against various viral pathogens. orientjchem.org
| Therapeutic Area | Underlying Rationale/Mechanism | Supporting Evidence |
|---|---|---|
| Inflammatory Diseases | Inhibition of pro-inflammatory pathways like NF-κB and MAPK. | Activity of structurally similar coumarin (B35378) derivatives. nih.govnih.gov |
| Malaria | Inhibition of hemozoin crystallization in the malaria parasite. | Known mechanism of action for quinoline antimalarials. pnas.org |
| Bacterial Infections | Potential dual-targeting of bacterial proteins like LptA and Topoisomerase IV. | Hybridization strategies with known antibacterial fragments. nih.gov |
Integration of Artificial Intelligence and Machine Learning in the Discovery Pipeline for 4-Hydroxyquinoline (B1666331) Derivatives
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. nih.govnih.govresearchgate.net These models can predict the activity of novel 4-hydroxyquinoline analogues before they are synthesized, saving time and resources. mdpi.com
Virtual Screening: Machine learning algorithms can be trained on large datasets of known active and inactive compounds to screen virtual libraries of molecules and identify those with a high probability of being active against a specific target. mdpi.comnih.govmdpi.comnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.govchemrxiv.orgnih.gov These models can be used to generate novel 4-hydroxyquinoline derivatives that are optimized for potency, selectivity, and pharmacokinetic properties. frontiersin.orgmdpi.com
| AI/ML Technique | Application | Potential Impact |
|---|---|---|
| QSAR | Predicting the biological activity of unsynthesized analogues. | Prioritization of synthetic efforts. nih.govnih.govresearchgate.netmdpi.com |
| Virtual Screening | Identifying potential hit compounds from large chemical databases. | Accelerating hit identification and reducing screening costs. mdpi.comnih.govmdpi.comnih.gov |
| De Novo Design | Generating novel molecular structures with optimized properties. | Discovery of novel and more effective drug candidates. frontiersin.orgmdpi.comnih.govchemrxiv.orgnih.gov |
Advanced Mechanistic Elucidation through Systems Biology and Omics Technologies
A deeper understanding of the mechanism of action of this compound is essential for its rational development. Systems biology, in conjunction with "omics" technologies such as proteomics and metabolomics, provides a powerful approach to unravel the complex biological effects of this compound.
Proteomics: This involves the large-scale study of proteins. By analyzing changes in the proteome of cells treated with this compound, researchers can identify the specific proteins and pathways that are affected by the compound. nih.govfrontiersin.org This can provide valuable clues about its mechanism of action and potential off-target effects. nih.gov
Metabolomics: This is the study of small molecules, or metabolites, within cells and biological systems. Metabolomic profiling can reveal how this compound alters cellular metabolism, which can be linked to its therapeutic effects or potential toxicity.
Systems Biology Integration: By integrating data from proteomics, metabolomics, and other omics platforms, researchers can construct comprehensive models of how this compound interacts with biological systems. This holistic view can lead to a more complete understanding of its mechanism of action and help in the identification of biomarkers for its efficacy.
| Omics Technology | Information Gained | Application in Drug Discovery |
|---|---|---|
| Proteomics | Changes in protein expression and post-translational modifications. | Target identification, pathway analysis, and biomarker discovery. nih.govfrontiersin.orgnih.gov |
| Metabolomics | Alterations in cellular metabolic pathways. | Understanding drug efficacy, toxicity, and mechanism of action. |
| Systems Biology | Integrated understanding of drug-induced cellular responses. | Predictive modeling of drug effects and identification of novel therapeutic strategies. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Hydroxy-7-methoxyquinoline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves bromination of this compound using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 55°C, followed by chlorination with POCl₃ to generate intermediates like 3-bromo-4-chloroquinoline . Yield optimization can focus on stoichiometric ratios (e.g., 1.2 equiv NBS) and solvent selection (polar aprotic solvents enhance reactivity). Purification via recrystallization or column chromatography is critical for isolating high-purity products.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- HPLC/GC-MS : To assess chemical purity (≥99% as per commercial standards) .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy at C7, hydroxyl at C4) .
- Mass spectrometry : Confirm molecular weight (175.18 g/mol) and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination in crystalline derivatives .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation. Maintain temperatures at 2–8°C for long-term stability . Moisture-sensitive derivatives (e.g., carboxylate esters) require desiccants. Stability assays (e.g., accelerated degradation studies under heat/light) can predict shelf-life .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in metal coordination chemistry?
- Methodological Answer : The hydroxyl (C4) and methoxy (C7) groups act as electron-donating substituents, enhancing the quinoline ring’s ability to form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Spectrophotometric titration (UV-Vis) and cyclic voltammetry can quantify binding constants (Kd) and redox behavior . Computational studies (DFT) model charge distribution and predict ligand-metal orbital interactions .
Q. What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Structural variability : Modifications at C3/C8 positions alter pharmacokinetics .
- Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) across studies.
- Metabolite profiling : LC-MS/MS identifies active metabolites vs. parent compound contributions .
Q. How can computational methods guide the design of this compound-based materials for organic electronics?
- Methodological Answer : Density functional theory (DFT) predicts HOMO/LUMO levels, bandgap, and charge mobility. Molecular dynamics simulations assess self-assembly in thin films. Experimental validation via:
- Optoelectronic characterization : UV-Vis/fluorescence spectroscopy for emission properties.
- Device fabrication : Test in OLEDs or sensors to correlate computational predictions with performance .
Q. What advanced analytical techniques are suitable for studying the degradation pathways of this compound under environmental conditions?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with HPLC to identify degradation products. Accelerated aging under UV light or oxidative conditions (H₂O₂) simulates environmental stress. Isotopic labeling (¹⁴C/²H) tracks transformation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
